3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride
Description
3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride is a bicyclic tertiary amine hydrochloride salt with a unique seven-membered ring system comprising two nitrogen atoms and a ketone group. Its molecular formula is C₈H₁₄ClN₂O (MW: 268.97 g/mol for the rac-(1R,6S)-3-methyl derivative) . The 4.2.1 bridge system confers a distinct spatial arrangement, distinguishing it from other diazabicyclo scaffolds. This compound is synthetically versatile, serving as a precursor or intermediate in pharmaceuticals targeting nicotinic acetylcholine receptors (nAChRs) and HIV-1 inhibitors . Its hydrochloride form enhances solubility, making it suitable for pharmacological applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3,9-diazabicyclo[4.2.1]nonan-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-3-5-1-2-6(9-5)4-8-7;/h5-6,9H,1-4H2,(H,8,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLMUFICAWMJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)CC1N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases to facilitate the formation of the bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process might include steps such as purification through crystallization or distillation to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions: 3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form different products.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The nitrogen atoms can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride is a bicyclic compound that has applications in chemistry, biology, and industry. The compound features two nitrogen atoms and a ketone group within its structure.
Scientific Research Applications
- Chemistry this compound serves as a building block in synthesizing complex organic molecules.
- Biology This compound is used in studying enzyme inhibitors and receptor antagonists. Studies have shown it can act as an orexin receptor antagonist, which can promote sleep and may offer therapeutic benefits for insomnia.
- Industry It is utilized in producing advanced materials and polymers.
Chemical Reactions
3,9-Diazabicyclo[4.2.1]nonan-4-one undergoes reactions such as oxidation, reduction, and nucleophilic substitution.
- Oxidation Oxidation forms corresponding oxides using oxidizing agents like potassium permanganate and chromium trioxide.
- Reduction Reduction converts the ketone group to an alcohol using reducing agents like sodium borohydride and lithium aluminum hydride.
- Substitution The nitrogen atoms can participate in nucleophilic substitution reactions, using halogenating agents and nucleophiles under mild to moderate conditions.
Mechanism of Action
The mechanism of action of 3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. This interaction can modulate enzyme activity or inhibit specific biological processes, making it a valuable tool in research.
Comparison with Similar Compounds
Table 1: Key Structural Variations in Diazabicyclo Scaffolds
Key Observations :
Key Observations :
- The one-pot [3 + 2] cycloaddition method for 4.2.1 derivatives offers superior efficiency and scalability compared to multi-step approaches for 3.3.1 systems .
- Cis/trans isomerism in 3.3.1 scaffolds (e.g., from Pictet-Spengler reactions) complicates purification but increases stereochemical diversity .
Table 3: Pharmacological Profiles of Selected Compounds
Key Observations :
- The 4.2.1 scaffold shows superior α4β2 nAChR affinity (12 nM) compared to 3.3.1 analogues, likely due to optimal nitrogen spacing for receptor interaction .
- HIV-1 inhibition is more pronounced in smaller scaffolds (e.g., 3.2.1 octane derivatives), suggesting steric constraints in larger rings reduce efficacy .
- Chloroacetyl derivatives exhibit enhanced D2 receptor selectivity, highlighting the role of electrophilic substituents in target engagement .
Table 4: Comparative Physicochemical Data
Biological Activity
3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride is a bicyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a bicyclic structure that includes two nitrogen atoms within its framework. This unique arrangement contributes to its reactivity and interaction with biological targets.
- Molecular Formula : C₈H₁₄ClN₂O
- Molecular Weight : 188.66 g/mol
- Solubility : Soluble in water due to its hydrochloride form, enhancing its bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can act as an inhibitor for several enzymes, modulating their activity through competitive or non-competitive mechanisms.
- Receptor Interaction : It has shown potential as a ligand for opioid receptors, indicating possible analgesic effects comparable to morphine but with fewer side effects .
- Induction of Apoptosis : Research indicates that derivatives of this compound can induce apoptosis in cancer cells, particularly HepG2 cells, demonstrating selective toxicity towards malignant cells while sparing normal fibroblasts .
Anticancer Activity
A significant area of research focuses on the anticancer properties of 3,9-Diazabicyclo[4.2.1]nonan-4-one derivatives:
- Cytotoxicity Studies : In vitro studies have demonstrated that certain derivatives exhibit potent cytotoxic effects against cancer cell lines such as HepG2 and MCF-7. For instance, compound 4e showed a 50% cell death rate in HepG2 cells when combined with polyamines, enhancing its efficacy .
| Compound | Cell Line | Cell Death (%) | Notes |
|---|---|---|---|
| 4c | HepG2 | 56 | Induces apoptosis |
| 4e | HepG2 | 50 | Enhanced by polyamines |
| 4e | WI-38 | 20 | Lower toxicity in normal cells |
Analgesic Properties
Research has also indicated the potential use of this compound as an analgesic:
- Opioid Receptor Agonism : Compounds based on the diazabicyclo structure have been shown to bind effectively to mu (μ), delta (δ), and kappa (κ) opioid receptors, suggesting they could serve as effective pain management alternatives with reduced side effects compared to traditional opioids .
Case Studies and Applications
- Study on Orexin Receptor Antagonism :
-
Enzyme Mechanism Studies :
- The compound has been utilized to study enzyme mechanisms, particularly in understanding how structural modifications can enhance or inhibit enzyme activity, providing insights into drug design strategies for various diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,9-diazabicyclononan-4-one hydrochloride, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves cyclization of substituted piperidine or azabicyclo precursors. For example, intermediates like (+/-)-9-methyl derivatives are synthesized via N-tboc protection followed by deprotection and salt formation (e.g., using fumaric acid). Key steps include chromatographic purification (CH₂Cl₂/MeOH solvent systems) and structural validation via ¹H NMR. For instance, (+/-)-9-methyl-3,9-diazabicyclononan-4-one (30b) is confirmed by NMR peaks at δ 2.85–3.10 (bridging protons) and δ 1.45–1.70 (methyl groups) . Solid-phase synthesis using Pictet–Spengler reactions may also generate related scaffolds .
Q. How is the purity and stability of this compound assessed in preclinical studies?
- Methodological Answer : Purity is validated via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm), using C18 columns and mobile phases like acetonitrile/water (70:30, v/v) at 1.0 mL/min . Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) are conducted to assess degradation pathways. Hydrochloride salts are hygroscopic and require storage in desiccated, light-protected containers .
Advanced Research Questions
Q. What strategies are used to optimize binding affinity of 3,9-diazabicyclononane derivatives to nicotinic acetylcholine receptors (nAChRs)?
- Methodological Answer : Structural modifications focus on substituents at the bicyclic core. For α4β2 nAChR subtype selectivity, pyridinyl or imidazolyl groups are introduced at position 3. Binding assays (e.g., competitive displacement with [³H]epibatidine) reveal that 4-(pyridin-3-yl)phenyl derivatives (e.g., 52F) show IC₅₀ values <10 nM. Molecular docking (AutoDock Vina) identifies hydrophobic interactions with Tyr126 and hydrogen bonding with Trp147 .
Q. How do stereochemical variations in the diazabicyclo scaffold influence pharmacological activity?
- Methodological Answer : Enantiomers are resolved via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent). The (1R,5S)-configuration in 3,7-diazabicyclononane derivatives enhances binding to δ-opioid receptors (Kᵢ = 3.2 nM) compared to (1S,5R)-forms (Kᵢ = 48 nM). Stereoselectivity is attributed to spatial alignment with receptor subpockets .
Q. What computational methods are employed to predict metabolic pathways of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) predict oxidation sites, while in silico tools like ADMET Predictor™ simulate phase I/II metabolism. For example, CYP3A4-mediated N-demethylation is a major pathway, validated by LC-MS/MS detection of demethylated metabolites in hepatocyte assays .
Data Contradiction and Validation
Q. How are discrepancies in receptor binding data resolved between studies?
- Methodological Answer : Contradictions (e.g., µ-opioid vs. κ-opioid affinity) are addressed by standardizing assay conditions:
- Receptor Source : Use transfected HEK293 cells expressing human isoforms.
- Ligand Concentration : Fixed at 1 µM to avoid off-target effects.
- Controls : Include reference ligands (e.g., DAMGO for µ-opioid).
Discrepancies in IC₅₀ values (e.g., 2a vs. 2b in Table 1 of ) are attributed to differences in N-substituent polarity .
Synthesis and Characterization Workflow
Intermediate Preparation : Protect amines with tboc groups, cyclize via microwave-assisted heating (120°C, 30 min).
Purification : Flash chromatography (SiO₂, gradient elution).
Salt Formation : React with HCl in Et₂O, precipitate in cold hexane.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
